molecular formula C26H28N2O4 B2858577 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide CAS No. 921793-33-1

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide

Cat. No.: B2858577
CAS No.: 921793-33-1
M. Wt: 432.52
InChI Key: VQBZVTNTXQXOON-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene carboxamide core linked to a 1,5-benzoxazepin heterocyclic system. The ethoxy group at the 2-position of the naphthalene ring may enhance lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-5-28-20-13-12-18(15-22(20)32-16-26(3,4)25(28)30)27-24(29)23-19-10-8-7-9-17(19)11-14-21(23)31-6-2/h7-15H,5-6,16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBZVTNTXQXOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Aminophenol Derivatives

A common method involves cyclizing 2-aminophenol derivatives with ethyl acetoacetate under acidic conditions. For example, heating 2-amino-4-nitrophenol with ethyl acetoacetate in acetic acid yields the nitro-substituted benzoxazepine, which is subsequently reduced to the amine.

Table 1: Benzoxazepine Core Synthesis Optimization

Step Reagents Conditions Yield (%)
Cyclization Ethyl acetoacetate, AcOH 110°C, 8 hr 72
Reduction H₂, Pd/C, EtOH RT, 12 hr 88

Introduction of Ethyl and Dimethyl Groups

The 5-ethyl and 3,3-dimethyl groups are introduced via alkylation. Treatment of the benzoxazepine intermediate with ethyl iodide in the presence of potassium carbonate in DMF at 60°C achieves selective ethylation. Subsequent dimethylation employs methyl triflate under basic conditions.

Functionalization of Naphthalene Moiety

The 2-ethoxy-naphthalene-1-carboxylic acid component is synthesized through sequential reactions.

Etherification of Naphthalene-1,2-Diol

Williamson ether synthesis proves effective:

  • Protection of the 1-hydroxy group with tert-butyldimethylsilyl chloride
  • Reaction of 2-hydroxy-naphthalene with ethyl bromide using NaOH in ethanol/water (3:1) at 70°C
  • Deprotection with tetrabutylammonium fluoride

Table 2: Etherification Efficiency

Solvent System Temperature (°C) Yield (%)
Ethanol/Water 70 85
DMF 100 62

Carboxylic Acid Activation

The naphthalene-1-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 40°C for 3 hours.

Amide Bond Formation

Coupling the benzoxazepine amine with the activated naphthalene derivative requires careful optimization.

Schotten-Baumann Reaction

Traditional coupling using NaOH aqueous solution and dichloromethane interface achieves moderate yields (55-60%) but suffers from emulsion formation.

Modern Coupling Agents

EDCl/HOBt-mediated coupling in dry DMF at 0°C→RT improves yields:

Table 3: Coupling Agent Comparison

Reagent System Solvent Yield (%) Purity (%)
EDCl/HOBt DMF 89 98
DCC/DMAP THF 75 92

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors demonstrate advantages:

Flow Chemistry Parameters

  • Benzoxazepine amine: 0.5 M in THF
  • Acid chloride: 0.55 M in DCM
  • Reactor volume: 50 mL
  • Residence time: 12 min
  • Yield: 91% at 200 g/hr throughput

Purification and Characterization

Final purification employs gradient elution on silica gel (hexane:ethyl acetate 4:1→1:1) followed by recrystallization from ethanol/water.

Key Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CONH), 7.89–7.25 (m, 7H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.78 (s, 2H, CH₂N)
  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30)
  • MS (ESI+) : m/z 504.2 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions involved .

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (Compound 5a)

  • Molecular Formula : C₂₁H₁₈N₂O₃S
  • Key Features :
    • Naphthalene-1-carbothioate backbone.
    • 1,3,4-oxadiazole ring substituted with a 4-methoxybenzyl group.
    • Synthesized via refluxing with potassium hydroxide and 1-naphthoyl chloride .
  • Comparison :
    • The oxadiazole ring (vs. benzoxazepin) reduces molecular complexity but offers less conformational flexibility.
    • Methoxy group (vs. ethoxy) decreases lipophilicity (clogP ≈ 3.2 vs. ~3.8 for ethoxy).

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Compound 6g)

  • Molecular Formula : C₂₁H₁₈O₂N₄S
  • Key Features: 1,2,4-triazole ring with an amino substituent. Higher nitrogen content (4 N atoms) enhances polarity. Melting point: 166–167°C, indicating crystalline stability .
  • Comparison :
    • The triazole ring introduces additional hydrogen-bonding sites compared to the benzoxazepin system.
    • Higher molecular weight (390 g/mol vs. ~450 g/mol estimated for the target compound) may affect bioavailability.

Table 1: Comparative Analysis of Key Parameters

Parameter Target Compound Compound 5a Compound 6g
Core Structure Benzoxazepin + naphthalene carboxamide Oxadiazole + carbothioate Triazole + carbothioate
Substituents 2-ethoxy, 5-ethyl-3,3-dimethyl-4-oxo 4-methoxybenzyl 4-methoxybenzyl, amino
Molecular Weight ~450 g/mol (estimated) 378 g/mol 390 g/mol
Melting Point Not reported Not reported 166–167°C
Synthetic Route Likely multi-step cyclization Single-step reflux Hydrazine-mediated cyclization
Polar Functional Groups Carboxamide, ether, ketone Thioester, ether Thioester, amino, triazole

Research Findings and Implications

The 4-oxo group in benzoxazepin may mimic peptide bonds, enhancing interactions with protease active sites.

Substituent Effects: Ethoxy vs. 5-ethyl-3,3-dimethyl substituents in benzoxazepin may sterically hinder metabolic degradation, prolonging half-life.

Synthetic Challenges :

  • Benzoxazepin synthesis likely requires multi-step cyclization (unlike the one-step reflux for oxadiazoles), increasing production costs .
  • Carbothioate derivatives (e.g., Compounds 5a and 6g) are more reactive than carboxamides, limiting their stability under physiological conditions.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound is synthesized via multi-step organic reactions, often involving condensation of benzoxazepine derivatives (e.g., 5-ethyl-3,3-dimethyl-4-oxo intermediates) with naphthalene-based precursors. Key steps include amide bond formation and cyclization under controlled conditions (e.g., anhydrous solvents, catalysts like EDCI/HOBt). Purification typically requires column chromatography and structural validation via NMR and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

Advanced spectroscopic techniques are critical:

  • 1H/13C NMR confirms regiochemistry and functional groups (e.g., ethoxy, amide).
  • IR spectroscopy identifies carbonyl (C=O) and aromatic stretching vibrations.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .

Q. What are the key physicochemical properties relevant to laboratory handling?

  • Solubility : Limited in aqueous media; prefers polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Sensitive to light and moisture; storage at 2–8°C under inert atmosphere is recommended.
  • Melting point : Analogous benzoxazepine derivatives exhibit melting points between 150–160°C, though empirical determination is advised .

Q. What safety protocols are essential for handling this compound?

Based on structural analogs:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards).
  • Avoid inhalation of dust; work in fume hoods with local exhaust ventilation.
  • Dispose of waste via certified hazardous material services .

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

  • Reaction optimization : Screen solvents (e.g., THF vs. acetonitrile), catalysts (e.g., Pd-mediated cross-coupling), and temperatures.
  • By-product analysis : Use LC-MS to identify side products (e.g., incomplete cyclization) and adjust stoichiometry.
  • Flow chemistry : Explore continuous synthesis to enhance reproducibility and reduce purification steps .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Enzyme assays : Target kinases or GPCRs implicated in inflammation/cancer (e.g., COX-2 inhibition assays).
  • Cell-based assays : Use immortalized lines (e.g., HEK293, HeLa) for cytotoxicity (MTT assay) or apoptosis (Annexin V staining).
  • Dose-response studies : Establish IC50 values with 8-point dilution series and statistical validation (e.g., triplicate repeats) .

Q. How should contradictory structure-activity relationship (SAR) data be resolved?

  • Meta-analysis : Compare datasets across analogs (e.g., substituent effects on benzoxazepine C-5 position).
  • Computational docking : Use Schrödinger Suite or AutoDock to model ligand-target interactions and identify steric/electronic conflicts.
  • Synthetic diversification : Prepare derivatives with modified naphthalene substituents (e.g., trifluoromethyl vs. ethoxy) to isolate key SAR drivers .

Q. What computational strategies predict target engagement and off-target effects?

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100-ns trajectories (e.g., GROMACS).
  • Pharmacophore modeling : Identify essential motifs (e.g., hydrogen bond acceptors) using MOE or Phase.
  • Off-target profiling : Screen against PubChem BioAssay datasets to predict ADMET liabilities .

Q. How can pharmacokinetic (PK) properties be enhanced for in vivo studies?

  • Prodrug design : Modify the amide group to improve solubility (e.g., PEGylation).
  • Lipid nanoparticle encapsulation : Enhance bioavailability for oral administration.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation) and block degradation .

Methodological Notes

  • Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 40886864) to ensure reproducibility .
  • Contradictory evidence : Discrepancies in solubility/stability across analogs (e.g., furan vs. naphthalene derivatives) necessitate empirical verification for each derivative .

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